![molecular formula C19H18F4N6O B2530983 3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034294-96-5](/img/structure/B2530983.png)
3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a triazolo ring . It’s also known as Fezolinetant, an inhibitor of the Neurokinin Receptor .
Synthesis Analysis
The synthesis of similar triazole compounds often involves multi-component reactions . For instance, a method for constructing 3-trifluoromethyl-1,2,4-triazoles involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring and a triazolo ring, both of which are five-membered rings containing nitrogen atoms . The compound also contains a fluorophenyl group and a trifluoromethyl group .Chemical Reactions Analysis
Triazoles, especially trifluoromethyl-substituted 1,2,4-triazoles, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . The occurrence of a trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules .Applications De Recherche Scientifique
Enaminones as Building Blocks
Enaminones are pivotal in synthesizing a diverse array of heterocyclic compounds, including azolopyrimidines, azolopyridines, and quinolines, which hold significant potential in medicinal chemistry and materials science. The reaction of enaminones with aminoheterocycles demonstrates a route to synthesize these complex structures, offering a foundation for exploring new chemical entities with potential biological activities (Almazroa, Elnagdi, & El‐Din, 2004).
Molecular Probes for Receptors
Derivatives similar to the compound , such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, have been identified as high-affinity antagonists for specific receptors, like the A2A adenosine receptor. These compounds serve as molecular probes for studying receptor interactions, contributing to the development of therapeutic agents and the understanding of receptor signaling pathways (Kumar et al., 2011).
Antitumor and Antimicrobial Activities
The incorporation of the pyrazole and triazolo-pyrimidine scaffolds into new compounds has shown promising antitumor and antimicrobial activities. This highlights the potential of these compounds in developing new therapies for cancer and infectious diseases, offering insights into the structure-activity relationships essential for drug discovery (Riyadh, 2011).
Synthesis and Structural Analysis
The synthesis of fluorinated pyrazoles and pyrimidines, including the specific functionalization at certain positions, plays a crucial role in creating compounds with potential biological activities. The structural analysis and crystalline properties of these compounds contribute to the understanding of their chemical behavior and interaction with biological targets (Liu et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N6O/c1-28-15(9-14(27-28)11-2-4-13(20)5-3-11)18(30)24-10-17-26-25-16-8-12(19(21,22)23)6-7-29(16)17/h2-5,9,12H,6-8,10H2,1H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDSFLWBFZKXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NN=C4N3CCC(C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2530905.png)
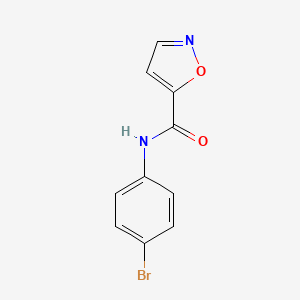


![tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate](/img/structure/B2530910.png)

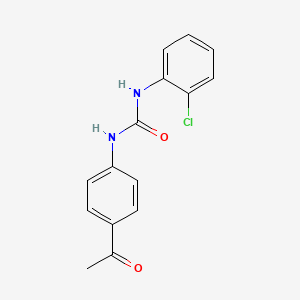
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2530913.png)
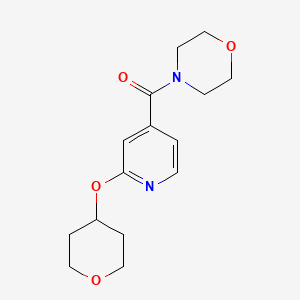
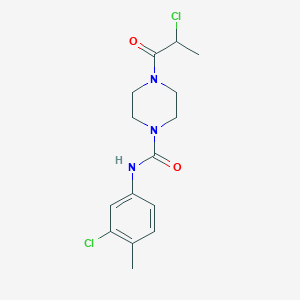
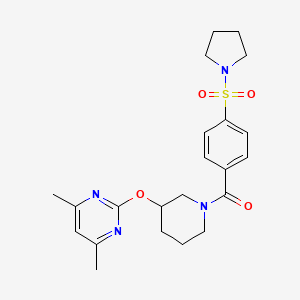
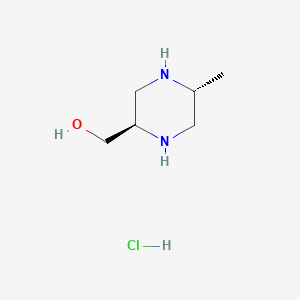
![(1S,3R,4S,6Z,8S,10R)-13-[(E)-Hex-4-enoyl]-3,10,12-trihydroxy-6-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradec-12-en-5-one](/img/no-structure.png)
![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2530923.png)